molecular formula C15H13BrO2S B2850170 Methyl 3-(benzylsulfanyl)-5-bromobenzoate CAS No. 1803609-32-6

Methyl 3-(benzylsulfanyl)-5-bromobenzoate

Cat. No. B2850170
CAS RN: 1803609-32-6
M. Wt: 337.23
InChI Key: RXYQVBSVJIZVLI-UHFFFAOYSA-N
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Description

Methyl 3-(benzylsulfanyl)-5-bromobenzoate, also known as BSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BSB is a benzylsulfanyl-substituted benzoate derivative that is commonly used as a building block in the synthesis of various organic compounds.

Scientific Research Applications

Synthesis of Antitubulin Agents

Researchers have developed a library of functionalized 3-(α-styryl)-benzo[b]thiophenes using a synthetic sequence that includes the synthesis of 3-bromobenzo[b]thiophene derivatives, a process possibly relevant to the manipulation of Methyl 3-(benzylsulfanyl)-5-bromobenzoate. This approach facilitated the introduction of various substituents, enhancing molecular diversity. Among these compounds, one demonstrated submicromolar cytotoxic activity against the HCT-116 cell line and inhibited tubulin polymerization at levels comparable to known antitubulin agents, highlighting its potential as an antiproliferative agent (Tréguier et al., 2014).

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including those similar to Methyl 3-(benzylsulfanyl)-5-bromobenzoate, were explored for their photodynamic therapy (PDT) applications. These compounds showed excellent photophysical and photochemical properties, including high singlet oxygen quantum yield and good fluorescence properties, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Agricultural Applications

Solid lipid nanoparticles and polymeric nanocapsules encapsulating fungicides, possibly related to research involving Methyl 3-(benzylsulfanyl)-5-bromobenzoate, have shown promising applications in agriculture. These carrier systems offer advantages such as modified release profiles, reduced environmental toxicity, and improved efficacy against fungal diseases in plants, offering new options for treatment and prevention (Campos et al., 2015).

Corrosion Inhibitors

A theoretical study on benzimidazole derivatives, which share structural motifs with Methyl 3-(benzylsulfanyl)-5-bromobenzoate, investigated their potential as corrosion inhibitors. This study highlighted the relevance of electronic properties in their inhibitory performance, providing insights into designing effective corrosion inhibitors (Obot & Obi-Egbedi, 2010).

properties

IUPAC Name

methyl 3-benzylsulfanyl-5-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2S/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYQVBSVJIZVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)SCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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